2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Metabolism and Drug Development
The study of novel antidepressants, such as Lu AA21004, highlights the importance of understanding the enzymatic metabolism of complex molecules. Research by Hvenegaard et al. (2012) identifies the cytochrome P450 enzymes responsible for the oxidative metabolism of Lu AA21004, revealing a detailed metabolic pathway that includes the formation of various metabolites. This research aids in the prediction of drug interactions and optimization of therapeutic efficacy, underscoring the critical role of enzymatic studies in drug development Hvenegaard et al., 2012.
Inhibitory Effects on Carbonic Anhydrase
The design of sulfonamide derivatives to inhibit carbonic anhydrase isoforms demonstrates the therapeutic potential of targeting specific enzymes. Havránková et al. (2018) synthesized a series of s-triazine derivatives, showing significant inhibition of carbonic anhydrase I, II, and IX. These findings suggest applications in developing unconventional anticancer drugs, particularly by exploiting the hypoxia-induced expression of carbonic anhydrase IX Havránková et al., 2018.
Antimicrobial and Hemolytic Activities
The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides by Rehman et al. (2016) explores the antimicrobial and hemolytic activities of these compounds. Their research indicates that these derivatives exhibit variable antimicrobial effectiveness, with certain compounds showing significant activity. This work contributes to the search for new antimicrobial agents with lower toxicity, highlighting the balance between efficacy and safety in drug discovery Rehman et al., 2016.
Corrosion Inhibition
Research into benzothiazole derivatives for corrosion inhibition on carbon steel by Hu et al. (2016) demonstrates the broader applications of triazine derivatives in industrial settings. Their findings indicate that these compounds offer enhanced stability and inhibition efficiency, potentially leading to improved materials for various industrial applications Hu et al., 2016.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazine ring, which is a common structural motif in various bioactive compounds. These compounds can interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. Generally, compounds with a 1,2,4-triazine ring can form non-covalent interactions (such as hydrogen bonding and π-π stacking) with their targets, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could potentially alter the flux through that pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would depend on various factors, including its chemical structure and the route of administration. For example, the presence of a phenyl ring could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the downstream effects of modulating that target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(19-14-9-5-2-6-10-14)12-25-18-20-17(24)15(21-22-18)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPIWUWTCXBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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